3-CHLORO-N'~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
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Overview
Description
3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a chlorinated benzothiophene core with a hydrazide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Chlorination: The benzothiophene core is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Hydrazide Formation: The chlorinated benzothiophene is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Condensation Reaction: Finally, the carbohydrazide derivative undergoes a condensation reaction with an aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Affecting the transcription and translation processes.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-methylaniline
- 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides
Uniqueness
3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific combination of a chlorinated benzothiophene core and a hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-8(2)15-16-13(17)12-11(14)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFSDJGCFXIEGB-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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